molecular formula C9H10F2O5S B12076159 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid

3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12076159
M. Wt: 268.24 g/mol
InChI Key: OJHOSGHWTDPBAF-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg thiophene synthesis.

    Introduction of Substituents: The difluoromethoxy and methoxyethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents like difluoromethyl ether and 2-methoxyethanol.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction or by using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique chemical properties.

    Industry: Use in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    3-Methoxythiophene: A thiophene derivative with a methoxy group.

    5-(2-Methoxyethoxy)thiophene: A thiophene derivative with a methoxyethoxy group.

Uniqueness

3-(Difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both difluoromethoxy and methoxyethoxy groups, which can impart distinct chemical and physical properties. These substituents may enhance its reactivity, stability, or interaction with biological targets compared to simpler thiophene derivatives.

Properties

Molecular Formula

C9H10F2O5S

Molecular Weight

268.24 g/mol

IUPAC Name

3-(difluoromethoxy)-5-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H10F2O5S/c1-14-2-3-15-6-4-5(16-9(10)11)7(17-6)8(12)13/h4,9H,2-3H2,1H3,(H,12,13)

InChI Key

OJHOSGHWTDPBAF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(S1)C(=O)O)OC(F)F

Origin of Product

United States

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